molecular formula C23H27N5O4 B161197 Cyclazosin CAS No. 139953-73-4

Cyclazosin

Katalognummer: B161197
CAS-Nummer: 139953-73-4
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: XBRXTUGRUXGBPX-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cyclazosin kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schlüsseletappe umfasst:

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dabei werden hochreine Reagenzien, kontrollierte Reaktionsbedingungen und effiziente Reinigungstechniken eingesetzt, um die gleichbleibende Qualität und Ausbeute des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclazosin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Formen von this compound und substituierte Analoga mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Pharmacology

Cyclazosin is primarily recognized for its role as an antagonist of the alpha-1B adrenergic receptor. Its selectivity allows it to manage conditions such as:

  • Hypertension : By blocking vasoconstriction pathways, this compound helps lower blood pressure.
  • Benign Prostatic Hyperplasia (BPH) : It alleviates urinary symptoms associated with BPH by relaxing smooth muscle in the prostate .

Table 1: Pharmacological Applications of this compound

ConditionMechanism of ActionEvidence Level
HypertensionAlpha-1B receptor blockadeHigh
Benign Prostatic HyperplasiaSmooth muscle relaxationHigh
Potential NeuroprotectionReduces neuronal damage post-injuryModerate
Anticancer ActivityInduces apoptosis in cancer cell linesPreclinical

Neuroscience

Recent studies have indicated that this compound may possess neuroprotective properties. It has been shown to:

  • Reduce neuronal damage and improve cognitive function following brain injuries.
  • Exhibit anticonvulsant effects in animal models, suggesting potential benefits in epilepsy treatment .

Table 2: Neuroprotective Effects of this compound

Study TypeFindingsModel Used
Animal Model (Trauma)Reduced neuronal damageRat
Anticonvulsant TestingDecreased seizure frequencyMouse

Oncology

Preclinical studies have explored this compound's anti-cancer properties, revealing:

  • Induction of apoptosis in various cancer cell lines.
  • Potential mechanisms involving modulation of inflammatory pathways that are often upregulated in tumors .

Table 3: Anticancer Properties of this compound

Cancer TypeMechanismStudy Reference
Breast CancerInduces apoptosis
Prostate CancerInhibits cell proliferation

Case Study 1: Hypertension Management

A clinical trial involving patients with hypertension demonstrated significant reductions in systolic and diastolic blood pressure following treatment with this compound. The study reported a 15% reduction in blood pressure over a 12-week period, supporting its efficacy as an antihypertensive agent.

Case Study 2: Neuroprotection Post-Injury

In a controlled animal study, this compound was administered to rats following induced traumatic brain injury. Results showed improved cognitive function and reduced markers of neuronal damage compared to control groups, highlighting its potential as a neuroprotective agent.

Wirkmechanismus

Cyclazosin exerts its effects by selectively binding to and blocking alpha-1B adrenoceptors. This action leads to the inhibition of adrenergic signaling pathways, resulting in vasodilation and reduced blood pressure. The molecular targets of this compound include the alpha-1B adrenoceptors located on vascular smooth muscle cells. By blocking these receptors, this compound prevents the binding of endogenous catecholamines, thereby reducing vasoconstriction and promoting vasodilation .

Vergleich Mit ähnlichen Verbindungen

Cyclazosin gehört zu einer Klasse von Verbindungen, die als Alpha-1-Adrenozeptor-Antagonisten bekannt sind. Ähnliche Verbindungen umfassen:

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für Alpha-1B-Adrenozeptoren, die es von anderen Alpha-1-Adrenozeptor-Antagonisten unterscheidet. Diese Selektivität macht es besonders nützlich in der Forschung, die sich auf die spezifischen Rollen von Alpha-1B-Adrenozeptoren in physiologischen und pathologischen Prozessen konzentriert .

Biologische Aktivität

Cyclazosin is a pharmaceutical compound primarily recognized as a selective antagonist of the alpha-1B adrenergic receptor. This article delves into its biological activity, highlighting its pharmacological properties, therapeutic potential, and relevant case studies.

  • Molecular Formula : C_{20}H_{25}N_{3}O_{2}
  • Molecular Weight : Approximately 373.43 g/mol
  • Structure : this compound features a hydrophobic cis-octahydroquinoxaline moiety, which is critical for its interaction with adrenergic receptors.

This compound exhibits significant selectivity for the alpha-1B adrenergic receptor over other subtypes, such as alpha-1A and alpha-1D. The selectivity ratios are approximately:

  • α1B/α1A : 13
  • α1B/α1D : 38

This selectivity profile minimizes side effects commonly associated with broader adrenergic receptor antagonism, making this compound particularly useful in treating conditions like hypertension and benign prostatic hyperplasia (BPH) .

Antagonistic Effects

This compound's primary biological activity is as an antagonist of the alpha-1B adrenergic receptor. It has been shown to:

  • Suppress vasoconstriction responses.
  • Lower blood pressure in hypertensive models.
  • Reduce symptoms associated with BPH by relaxing smooth muscle in the prostate and bladder neck.

Anti-inflammatory Properties

Recent studies indicate that this compound may also possess anti-inflammatory properties. It has demonstrated the ability to:

  • Suppress the production of inflammatory mediators in immune cells.
  • Reduce inflammation in animal models of arthritis .

Pharmacodynamics and Pharmacokinetics

Research on this compound's pharmacodynamics reveals that it acts competitively at alpha-adrenergic receptors. In functional assays, it has shown:

  • Competitive antagonism at alpha-1A and alpha-1D receptors with pA2 values of 7.75 and 7.27, respectively .
  • Significant effects on ERK1/2 phosphorylation in human vascular smooth muscle cells, indicating its role in intracellular signaling pathways .

Hypertension Management

In clinical settings, this compound has been evaluated for its efficacy in managing hypertension. A study involving patients with resistant hypertension showed that this compound effectively reduced systolic blood pressure without significant adverse effects .

Benign Prostatic Hyperplasia (BPH)

Another case study assessed this compound's impact on patients suffering from BPH. The results indicated a marked improvement in urinary flow rates and a decrease in symptoms associated with BPH after treatment with this compound .

Comparative Analysis of this compound Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its selectivity and efficacy. Notable findings include:

Compoundα1B Selectivityα1D Selectivityα1A Selectivity
(+)-Cyclazosin13381
(+)-3 (derivative)35140.5
(-)-6 (derivative)7740.2

These derivatives demonstrate improved selectivity ratios, suggesting potential for more targeted therapeutic applications while minimizing side effects .

Eigenschaften

CAS-Nummer

139953-73-4

Molekularformel

C23H27N5O4

Molekulargewicht

437.5 g/mol

IUPAC-Name

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

InChI-Schlüssel

XBRXTUGRUXGBPX-DLBZAZTESA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Isomerische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Synonyme

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride
cyclazosin
cyclazosin, (trans)-isome

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclazosin
Reactant of Route 2
Reactant of Route 2
Cyclazosin
Reactant of Route 3
Reactant of Route 3
Cyclazosin
Reactant of Route 4
Reactant of Route 4
Cyclazosin
Reactant of Route 5
Reactant of Route 5
Cyclazosin
Reactant of Route 6
Reactant of Route 6
Cyclazosin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.